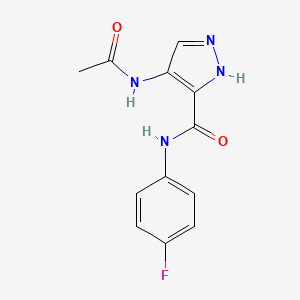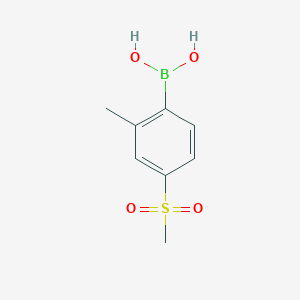
(4-Methanesulfonyl-2-methylphenyl)boronic acid
説明
“(4-Methanesulfonyl-2-methylphenyl)boronic acid” is a heteroaryl boronic acid . It has a molecular formula of C8H11BO4S and a molecular weight of 214.05 .
Molecular Structure Analysis
The molecular structure of “(4-Methanesulfonyl-2-methylphenyl)boronic acid” consists of a boronic acid group attached to a methanesulfonyl-2-methylphenyl group .Chemical Reactions Analysis
“(4-Methanesulfonyl-2-methylphenyl)boronic acid” may be used as a reagent for sequential Suzuki cross-coupling reactions . It’s also involved in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .Physical And Chemical Properties Analysis
“(4-Methanesulfonyl-2-methylphenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Crystal Structure Analysis
- The crystal structure of methanesulfonate salt of 3-(N-methyl)pyridinium boronic acid was determined, highlighting the stability and form of boronic acid salts in crystals. This study contributes to understanding the structural aspects of boronic acids like (4-Methanesulfonyl-2-methylphenyl)boronic acid (Iwatsuki et al., 2011).
Analytical Applications
- A colorimetric assay was developed for lipid peroxidation analysis using methanesulfonic acid, demonstrating the application of compounds related to (4-Methanesulfonyl-2-methylphenyl)boronic acid in biological assays (Gérard-Monnier et al., 1998).
Gas Phase Studies
- Methanesulfenic acid, related to (4-Methanesulfonyl-2-methylphenyl)boronic acid, was studied in the gas phase, contributing to our understanding of the thermal stability and electronic structure of sulfenic acids (Lacombe et al., 1996).
Oxidation Studies
- Research on the oxidation of methyl (methylthio)methyl sulfoxide informs the broader understanding of the chemical behavior and potential applications of related sulfones and sulfoxides (Ogura et al., 1980).
Enzymatic Reactions
- The study of methanesulfonyl fluoride's reaction with acetylcholinesterase, involving a compound structurally related to (4-Methanesulfonyl-2-methylphenyl)boronic acid, offers insights into biochemical interactions and enzyme inhibition (Kitz & Wilson, 1963).
Microbial Metabolism
- Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur, with its metabolism by various bacteria highlighting ecological and environmental applications (Kelly & Murrell, 1999).
Boronic Acid Catalysis
- The use of boronic acids in catalysis, as exemplified in glycosyl methanesulfonates couplings, suggests potential applications of (4-Methanesulfonyl-2-methylphenyl)boronic acid in synthetic chemistry and catalysis (D’Angelo & Taylor, 2016).
Electrochemical Synthesis
- The electrochemical synthesis of methanesulfonic acid from methane and oleum provides a novel method of producing compounds related to (4-Methanesulfonyl-2-methylphenyl)boronic acid, contributing to green chemistry (Britschgi et al., 2022).
Safety and Hazards
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are key steps in the synthesis of many organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the reaction . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new palladium-carbon bond . The boronic acid then transfers its organic group to the palladium, completing the cross-coupling .
Biochemical Pathways
The biochemical pathways affected by (4-Methanesulfonyl-2-methylphenyl)boronic acid are primarily related to its role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials . The specific pathways affected would depend on the other reactants and conditions of the reaction .
Pharmacokinetics
As a boronic acid, it is likely to have good stability and solubility, which can influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of the action of (4-Methanesulfonyl-2-methylphenyl)boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Methanesulfonyl-2-methylphenyl)boronic acid can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of water, the pH of the reaction medium, and the temperature . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
特性
IUPAC Name |
(2-methyl-4-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAZGNLBMZEAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261092 | |
| Record name | 2-Methyl-4-methylsulfonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methanesulfonyl-2-methylphenyl)boronic acid | |
CAS RN |
850033-50-0 | |
| Record name | 2-Methyl-4-methylsulfonylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850033-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-methylsulfonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



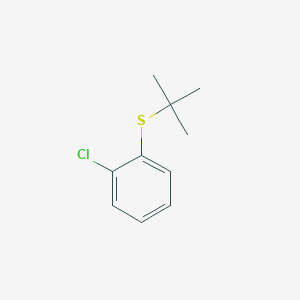


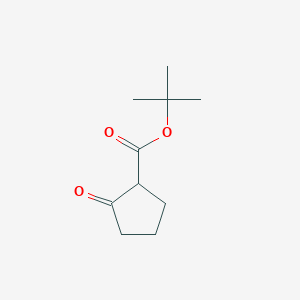
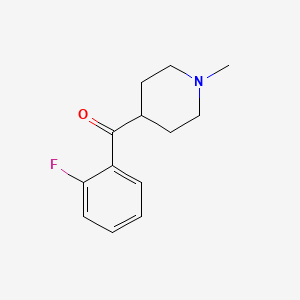

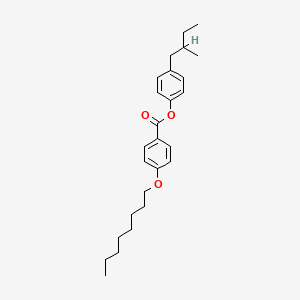
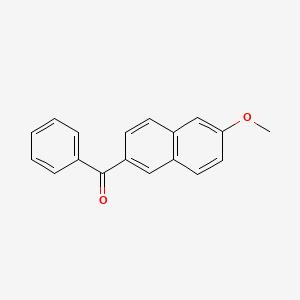
![3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B3057706.png)
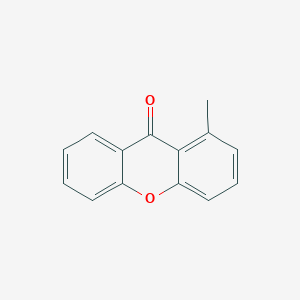
![Methyl [4-(bromoacetyl)phenyl]acetate](/img/structure/B3057710.png)
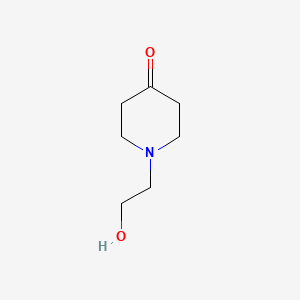
![2-(Benzo[d][1,3]dioxol-4-yl)acetonitrile](/img/structure/B3057715.png)
